molecular formula C16H12N2O3 B8406994 4-(6-Methoxyquinazolin-2-yl)benzoic acid

4-(6-Methoxyquinazolin-2-yl)benzoic acid

Cat. No.: B8406994
M. Wt: 280.28 g/mol
InChI Key: JMKLXYPQIITMTH-UHFFFAOYSA-N
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Description

4-(6-Methoxyquinazolin-2-yl)benzoic acid is a quinazoline derivative characterized by a methoxy substituent at the 6-position of the quinazoline ring and a benzoic acid moiety linked via a carbon-carbon bond at the 4-position. The methoxy group enhances lipophilicity and may influence binding interactions with biological targets, while the benzoic acid moiety contributes to solubility and hydrogen-bonding capacity . Although direct structural data for this compound is absent in the provided evidence, analogous compounds, such as 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (S1), highlight the importance of substituent positioning on biological activity .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

4-(6-methoxyquinazolin-2-yl)benzoic acid

InChI

InChI=1S/C16H12N2O3/c1-21-13-6-7-14-12(8-13)9-17-15(18-14)10-2-4-11(5-3-10)16(19)20/h2-9H,1H3,(H,19,20)

InChI Key

JMKLXYPQIITMTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-(6-Methoxyquinazolin-2-yl)benzoic acid and related compounds:

Compound Name Substituents on Quinazoline/Other Moieties Synthesis Method Key Physical/Biological Properties References
This compound 6-methoxy, benzoic acid at C4 Likely Suzuki coupling or nucleophilic substitution (inferred) High solubility (due to COOH), potential kinase inhibition
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid 6-bromo, 4-phenyl, benzoic acid at C3 Buchwald-Hartwig amination or Pd-catalyzed cross-coupling Enhanced halogen bonding, kinase selectivity (CLK1 inhibition)
2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid (S1) 6-iodo, 2-methyl, 4-oxo, hydroxy at C2 Condensation of 6-iodo-2-methylbenzoxazin-4-one with 5-ASA Antimicrobial activity (B. subtilis, E. coli), anthelmintic activity
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid Sulfonamide linker, 5-bromo-2-methoxy Sulfonylation of benzoic acid derivative Improved metabolic stability, potential protease inhibition
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid Azo-benzothiazole, hydroxy at C2 Diazotization and coupling pH-dependent azo-hydrazone tautomerism, dye applications

Key Observations:

Substituent Effects: Methoxy vs. However, bromo/iodo substituents may enhance halogen bonding in kinase interactions . Positioning of Benzoic Acid: The 4-position linkage (target compound) vs. 3-position () alters molecular conformation, affecting target binding.

Synthetic Routes :

  • The target compound’s synthesis may involve Suzuki-Miyaura coupling (as in ) or nucleophilic aromatic substitution, contrasting with diazotization methods used for azo derivatives .

Physical Properties :

  • The pKa of the benzoic acid moiety (~2.5–3.0 for 4-methoxybenzoic acid ) influences ionization state under physiological conditions, critical for bioavailability.

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